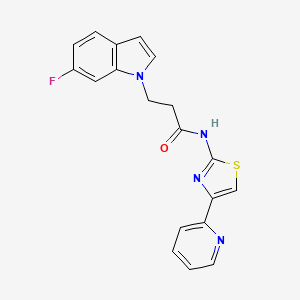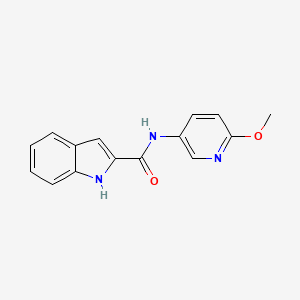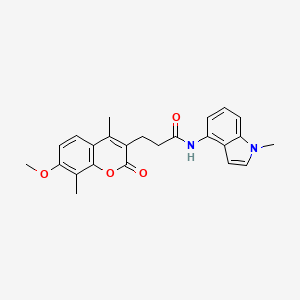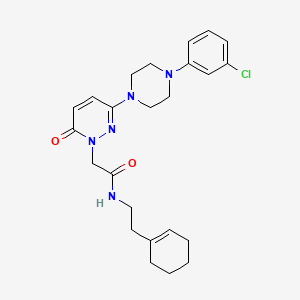![molecular formula C18H23N3O2 B12174239 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide](/img/structure/B12174239.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The acetylation of the amino group can be achieved using acetic anhydride in the presence of a base such as pyridine . The final step involves the coupling of the indole derivative with cyclohexylamine to form the cyclohexylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylamino group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity . The cyclohexylacetamide moiety can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(acetylamino)phenyl]amino-2-oxoethyl-2-thiophenecarboxamide: Shares the acetylamino group but has a different core structure.
Azithromycin Related Compound H: Contains an acetylamino group but is structurally distinct due to its macrolide core.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide is unique due to the combination of the indole ring, acetylamino group, and cyclohexylacetamide moiety This unique structure imparts specific chemical properties and biological activities that differentiate it from other compounds
Propiedades
Fórmula molecular |
C18H23N3O2 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-(4-acetamidoindol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H23N3O2/c1-13(22)19-16-8-5-9-17-15(16)10-11-21(17)12-18(23)20-14-6-3-2-4-7-14/h5,8-11,14H,2-4,6-7,12H2,1H3,(H,19,22)(H,20,23) |
Clave InChI |
VKFNHZLGPCSDKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B12174193.png)


![2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide](/img/structure/B12174217.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B12174224.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B12174235.png)
![5-bromo-2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B12174249.png)
![methyl 4-[({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12174255.png)

![3-(4-methoxy-1H-indol-1-yl)-N-[(2E)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]propanamide](/img/structure/B12174263.png)
